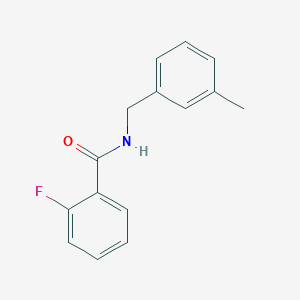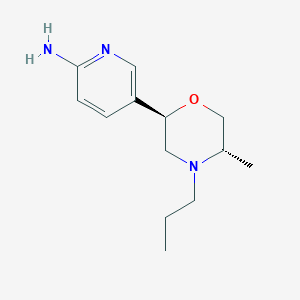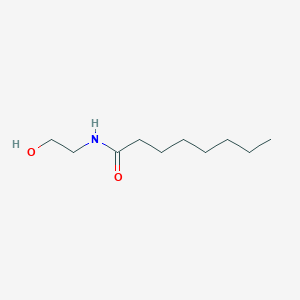
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C13H13NO3. It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl ester group at the 3-position, a methyl group at the 8-position, and a keto group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions, followed by cyclization and esterification . Another method involves the use of ethoxymethylene malononitrile or ethyl ethoxymethylene cyanoacetate as starting materials, which are then subjected to reflux in glacial acetic acid .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient conversion of starting materials to the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinolines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, catalysts, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death. Additionally, it can interact with cellular proteins, affecting cell signaling and proliferation .
Comparación Con Compuestos Similares
- Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Comparison: Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays. For instance, the presence of the methyl group at the 8-position and the ethyl ester group at the 3-position can influence its solubility, stability, and interaction with biological targets .
Propiedades
Número CAS |
71083-07-3 |
|---|---|
Fórmula molecular |
C13H13NO3 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
ethyl 8-methyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-8(2)5-4-6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) |
Clave InChI |
HYUYDOCMASKUMM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC2=C(C=CC=C2C1=O)C |
SMILES canónico |
CCOC(=O)C1=CNC2=C(C=CC=C2C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


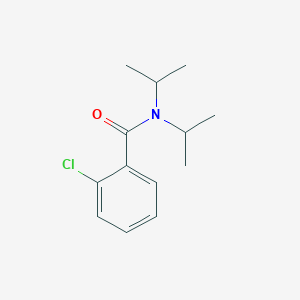

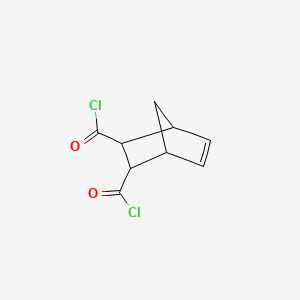
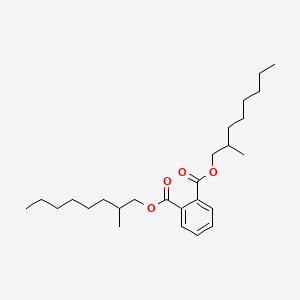

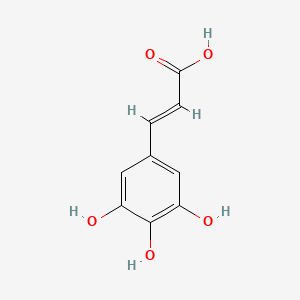
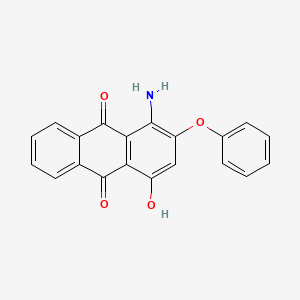
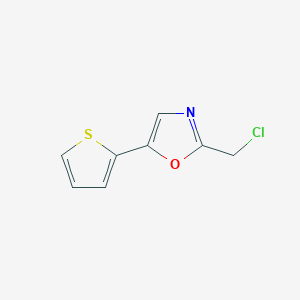
![(2s)-2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B3428961.png)
